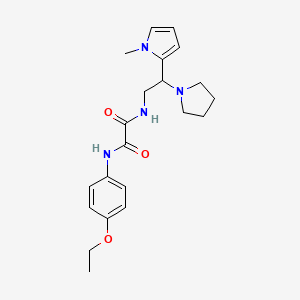

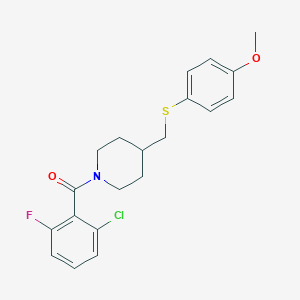

![molecular formula C32H33N5O2S B3010479 1-[6-[(4-Tert-butylphenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide CAS No. 422276-89-9](/img/structure/B3010479.png)

1-[6-[(4-Tert-butylphenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

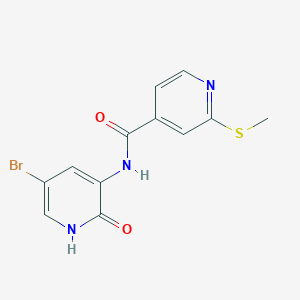

The compound 1-[6-[(4-Tert-butylphenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide is a complex molecule that appears to be designed for biological activity, potentially as a pharmaceutical agent. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds, such as 2-(benzimidazol-2-yl)quinoxalines with various pharmacophore groups including piperidine, has been reported. These compounds were characterized using techniques like NMR, IR spectroscopy, mass spectrometry, and X-ray crystallography . Although the exact synthesis of the compound is not detailed, similar synthetic routes may involve the formation of the benzimidazoloquinazoline core followed by the introduction of the piperidine carboxamide moiety and the tert-butylphenylmethylsulfanyl group.

Molecular Structure Analysis

The molecular structure of related benzimidazolyl quinoxalines has been elucidated using X-ray crystallography, which provides a detailed view of the molecular conformation and the relative positioning of substituents . The presence of a piperidine moiety in the compound suggests a potential for conformational flexibility, which could influence its interaction with biological targets.

Chemical Reactions Analysis

The compound likely exhibits a range of chemical behaviors typical of its constituent functional groups. The benzimidazoloquinazoline core may participate in π-π interactions and hydrogen bonding, while the piperidine moiety could be involved in acid-base equilibria. The tert-butylphenylmethylsulfanyl group may engage in hydrophobic interactions and potentially serve as a site for metabolic transformations in a biological context.

Physical and Chemical Properties Analysis

The photophysical properties of related compounds, such as benzimidazoquinoline derivatives, have been studied, revealing strong fluorescence in the visible spectral range and significant changes in photophysical properties associated with acid-base equilibria . These properties suggest that the compound may also exhibit fluorescence and pH-responsive behavior, which could be useful in optical sensing applications or as a probe in biological systems. The presence of a piperidine moiety and the tert-butyl group may also influence the compound's solubility and overall hydrophobicity, affecting its physical properties and interaction with biological membranes.

科学的研究の応用

Synthesis and Structural Analysis

- Synthesis Techniques : The compound is synthesized through advanced techniques, including palladium-catalyzed Buchwald–Hartwig coupling reactions, showcasing its complex nature and the necessity for precise chemical reactions in its creation (Nowak et al., 2015). These techniques are pivotal in constructing the compound's intricate architecture, involving multiple steps of chemical synthesis.

- Structural Characterization : Detailed spectroscopic characterization, including NMR, IR, UV/Vis, and fluorescence spectroscopy, as well as X-ray diffractometry, has been employed to elucidate the structural details of similar compounds. This comprehensive analysis provides insights into the compound's molecular geometry and electronic properties, which are crucial for understanding its interaction with biological targets (Perin et al., 2011).

Biological Applications

- Anticancer Activity : Some derivatives of the molecule have shown significant anticancer activity. Specifically, certain amino- and sulfanyl-derivatives have been screened for potential cytotoxicity against cancer cell lines, revealing promising anticancer properties. This underscores the molecule's potential as a scaffold for developing novel anticancer agents (Nowak et al., 2015).

- Fluorescent Probes for DNA Detection : The compound and its analogues have potential applications as DNA-specific fluorescent probes. Their enhanced fluorescence emission intensity upon binding to ct-DNA highlights their utility in bioanalytical chemistry for detecting and studying DNA (Perin et al., 2011).

特性

IUPAC Name |

1-[6-[(4-tert-butylphenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33N5O2S/c1-32(2,3)23-11-8-20(9-12-23)19-40-31-35-26-18-22(30(39)36-16-14-21(15-17-36)28(33)38)10-13-24(26)29-34-25-6-4-5-7-27(25)37(29)31/h4-13,18,21H,14-17,19H2,1-3H3,(H2,33,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJEHSFPWMMGCEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(C=CC(=C3)C(=O)N4CCC(CC4)C(=O)N)C5=NC6=CC=CC=C6N52 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

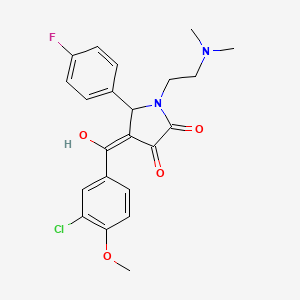

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-9H-xanthene-9-carboxamide](/img/structure/B3010398.png)

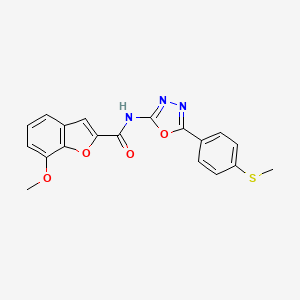

![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B3010408.png)

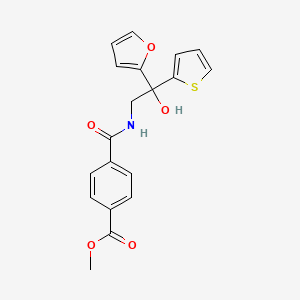

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B3010415.png)

![4-[2-(2,6-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3010417.png)

![2-{[(3-Methylphenyl)amino]methyl}phenol](/img/structure/B3010418.png)